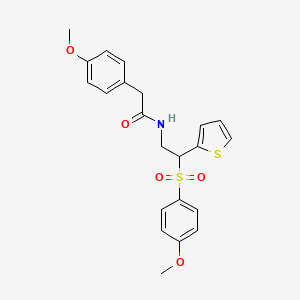

2-(4-甲氧基苯基)-N-(2-((4-甲氧基苯基)磺酰基)-2-(噻吩-2-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

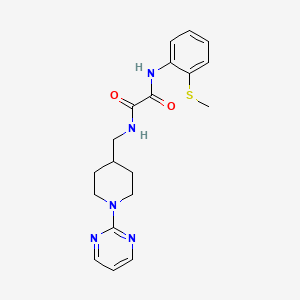

The compound 2-(4-methoxyphenyl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of N-(4-{[(4-methoxyphenethyl)amino]sulfonyl}phenyl)acetamides starts with the reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in an aqueous sodium carbonate solution at pH 9 . This process likely shares similarities with the synthesis of 2-(4-methoxyphenyl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide, where a similar nucleophilic substitution could be employed, followed by further functionalization to introduce the thiophen-2-yl group.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of the compound from the first paper, N-(4-amino-2-methoxyphenyl)acetamide, the structure was confirmed by crystallization from ethylacetate . The molecular structure of sulfonamide derivatives is crucial for their biological activity, as it can influence the binding to biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. The title compound from the first paper is obtained by reducing a nitro precursor , which suggests that similar reduction reactions could be applicable in the synthesis of other sulfonamide derivatives, including the compound of interest. The reactivity of the thiophen-2-yl group in the target compound could also be explored for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The compounds discussed in the second paper were characterized using IR, EI-MS, 1H-NMR, 13C-NMR, and CHN analysis . These techniques would also be relevant for analyzing the physical and chemical properties of 2-(4-methoxyphenyl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide. Additionally, the inhibitory activity against enzymes like urease indicates that these compounds could have significant biological properties, which could be relevant for the compound as well.

科学研究应用

常规合成与微波辅助合成

一项研究重点介绍了通过常规和微波辅助方法合成 N-(取代)-5-(1-(4-甲氧基苯磺酰基)哌啶-4-基)-4H-1,2,4-三唑-3-基硫代)乙酰胺。这些化合物对牛碳酸酐酶 (bCA-II)、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶表现出抑制潜力,表明它们在药物化学和药物发现中具有重要意义 (Virk 等人,2018)。

酰胺衍生物的阴离子配位

对酰胺衍生物在阴离子配位上的不同空间取向的研究证明了这些结构如何与离子相互作用,为它们在开发新材料或化学传感器中的潜在用途提供了见解 (Kalita 和 Baruah,2010)。

蛋白质酪氨酸磷酸酶 1B 抑制剂

另一项研究重点是蛋白质酪氨酸磷酸酶 1B (PTP1B) 抑制剂的合成,评估 2-(4-甲氧基苯基)乙基]乙酰胺衍生物的抑制活性。这些发现对于了解该化合物在治疗糖尿病等疾病中的应用至关重要 (Saxena 等人,2009)。

喹啉衍生物的共晶和盐的结构研究

具有酰胺键的喹啉衍生物的共晶和盐的结构研究通过了解晶体堆积和分子相互作用,为药物的分子设计和开发提供了宝贵的见解 (Karmakar 等人,2009)。

属性

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5S2/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWUGSATOPSXLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)

![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505329.png)

![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)propanamide](/img/structure/B2505336.png)

![1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2505338.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)